![molecular formula C18H20Cl2N2O6S2 B2656062 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine CAS No. 428498-35-5](/img/structure/B2656062.png)
1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
BCMP derivatives have garnered attention due to their potential pharmaceutical activity. The piperazine moiety appears in several drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore BCMP analogs for their therapeutic effects, such as antiviral, antitumor, or anti-inflammatory properties.
Aza-Michael Addition Reactions
BCMP can be functionalized via Aza-Michael addition reactions. For instance, it reacts with pyrazolylvinyl ketones to yield interesting products. These reactions are valuable in the synthesis of novel compounds with diverse applications .
Antimicrobial Activity
Researchers have investigated BCMP derivatives for their antimicrobial properties. Docking simulations of eight piperazine chrome-2-one derivatives against oxidoreductase enzymes showed promising interactions. Hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues in the binding site contribute to their antibacterial activity .
Anti-Allergic Activities
Novel BCMP derivatives, such as ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazines, have been designed, synthesized, and tested for in vivo anti-allergic activities. These compounds hold potential as anti-allergic agents .
Cyclic Amine Substitution in Tröger’s Base Derivatives
BCMP derivatives have been explored for functionalizing Tröger’s base. The introduction of cyclic amine substituents enhances the properties of this intriguing heterocyclic compound .
Photocatalytic Synthesis and Parallel Solid-Phase Synthesis
BCMP has been employed in photocatalytic synthesis and parallel solid-phase synthesis methods. These approaches allow efficient access to diverse BCMP analogs, facilitating drug discovery and materials science research .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O6S2/c1-27-15-11-13(19)3-5-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-6-4-14(20)12-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJBYLIVNMTPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-chloro-2-methoxybenzenesulfonyl)piperazine |
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